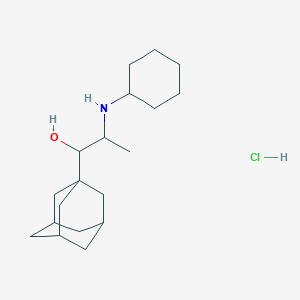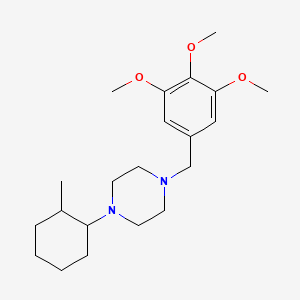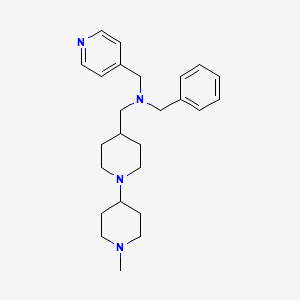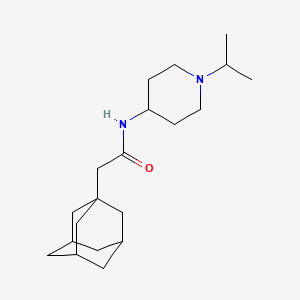
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, also known as ACPD, is a chemical compound that has been used in various scientific research studies. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively. ACPD has been found to have various biochemical and physiological effects, making it an important compound in scientific research.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride involves its interaction with various receptors in the body, including metabotropic glutamate receptors and GABA receptors. This compound has been found to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. This compound has also been found to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has several advantages for use in lab experiments, including its ability to modulate various receptors and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.
Orientations Futures
There are several future directions for research on 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on various systems in the body. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications and its effects on various systems in the body. Its mechanism of action involves its interaction with various receptors, leading to various physiological effects. While this compound has several advantages for use in lab experiments, further research is needed to determine its optimal use for therapeutic applications.
Méthodes De Synthèse
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride can be synthesized through various methods, including the reaction of adamantane with cyclohexylamine and the reaction of 1-adamantylamine with cyclohexanone. The synthesis of this compound is a complex process that requires multiple steps and careful attention to detail.
Applications De Recherche Scientifique
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-18,20-21H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRXTIGTLDQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C12CC3CC(C1)CC(C3)C2)O)NC4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)





![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)


![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
